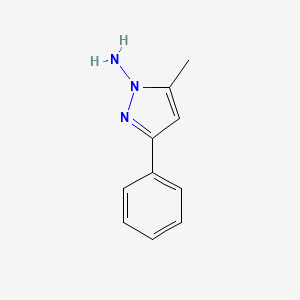![molecular formula C11H11NO5 B12892424 2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves using methyl cyanide or dimethyl sulfoxide as solvents, with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired product with a high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve reaction rates and selectivity .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially altering its functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad range of biological activities.
Oxazole: A related heterocyclic compound with similar structural features but different chemical properties.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy and carboxy(hydroxy)methyl groups enhance its solubility and potential for functionalization, making it a versatile compound for various applications .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
2-(7-ethoxy-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-16-7-5-3-4-6-9(7)17-10(12-6)8(13)11(14)15/h3-5,8,13H,2H2,1H3,(H,14,15) |
InChIキー |
HSKPZIOXGVYUPN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


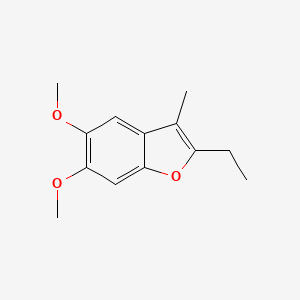
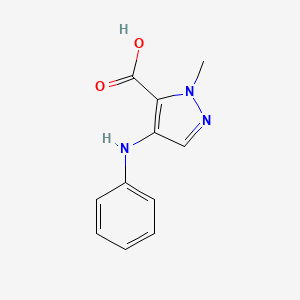
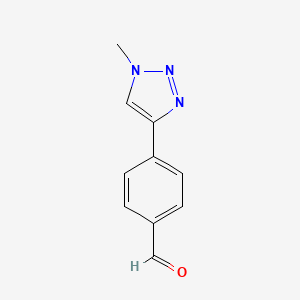
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
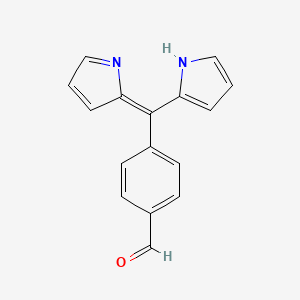
![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
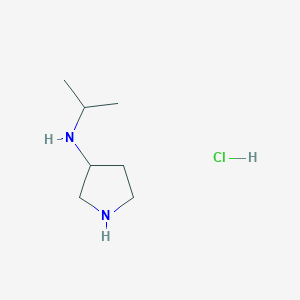
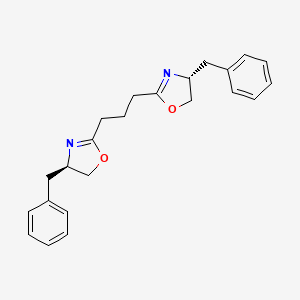
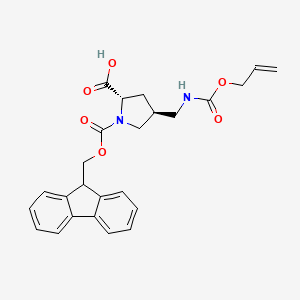
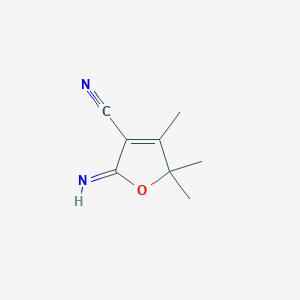


![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
